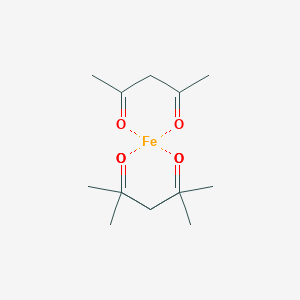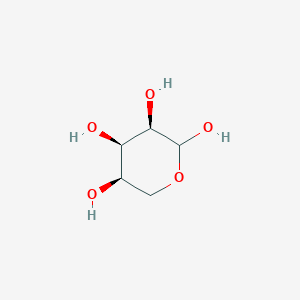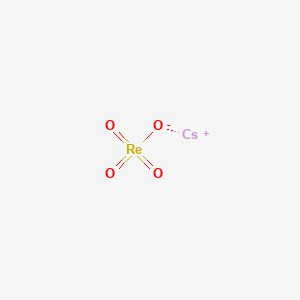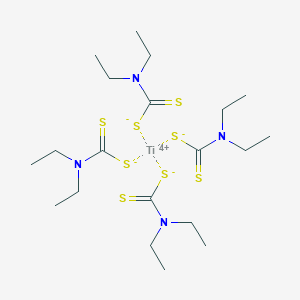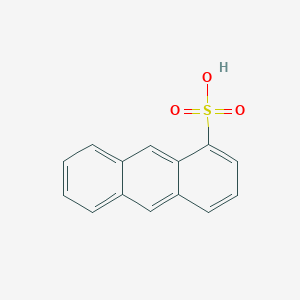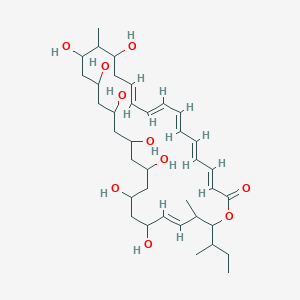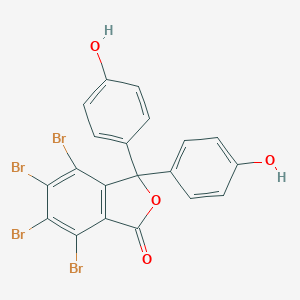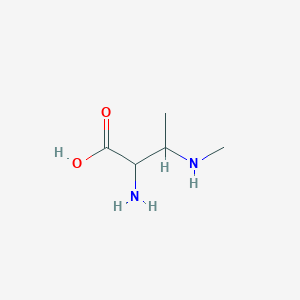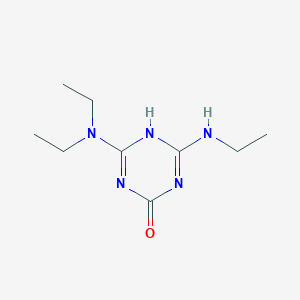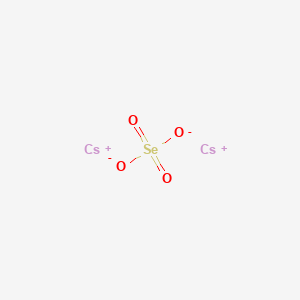
Dicesium selenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium selenate is a chemical compound that has been used in scientific research for various applications. It is a salt of selenic acid and cesium, and its chemical formula is Cs2SeO4. This compound is known for its unique properties, which make it useful in different fields of research.
Mecanismo De Acción
Dicesium selenate acts as a source of selenate ions, which can react with other compounds to form new materials. It can also interact with other ions in solution, such as cesium ions, to form complex structures.
Efectos Bioquímicos Y Fisiológicos
Dicesium selenate has been found to have biochemical and physiological effects on organisms. It has been shown to have antioxidant properties and can protect against oxidative stress. It has also been found to have anti-cancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dicesium selenate in lab experiments is its unique properties, which make it useful in various applications. However, one of the limitations is that it can be difficult to obtain and purify, which can make it expensive to use.
Direcciones Futuras
There are several future directions for research involving dicesium selenate. One area of research is the development of new materials using dicesium selenate as a precursor. Another area of research is the study of its effects on biological systems, including its potential as a therapeutic agent for cancer treatment. Additionally, research can be conducted on the use of dicesium selenate in photovoltaic devices to improve their efficiency and lifespan.
In conclusion, dicesium selenate is a unique compound that has been used in various scientific research applications. Its properties make it useful in different fields of research, including crystal growth, radiation detection, and photovoltaic devices. Further research can be conducted to explore its potential as a therapeutic agent for cancer treatment and to improve the efficiency of photovoltaic devices.
Métodos De Síntesis
Dicesium selenate can be synthesized by reacting cesium hydroxide with selenic acid. The reaction produces dicesium selenate and water. The resulting compound is then purified by crystallization.
Aplicaciones Científicas De Investigación
Dicesium selenate has been used in various scientific research applications, including crystal growth, radiation detection, and photovoltaic devices. It is also used in the production of cesium selenide, which is a semiconductor material used in electronic devices.
Propiedades
Número CAS |
10326-29-1 |
|---|---|
Nombre del producto |
Dicesium selenate |
Fórmula molecular |
CsSeO4 Cs2O4Se |
Peso molecular |
408.78 g/mol |
Nombre IUPAC |
dicesium;selenate |
InChI |
InChI=1S/2Cs.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
GIIBVORKUMBCJK-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Cs+].[Cs+] |
SMILES canónico |
[O-][Se](=O)(=O)[O-].[Cs+].[Cs+] |
Otros números CAS |
10326-29-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



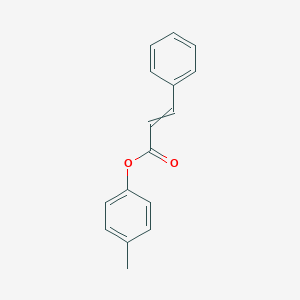
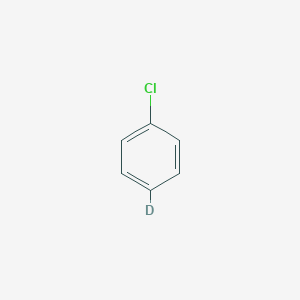
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
